4-(2-Naphthyloxy)benzonitrile

Medicinal Chemistry Antimalarial Synthesis Quinazoline Derivatives

4-(2-Naphthyloxy)benzonitrile (CAS 214268-39-0) is a specialty organic compound functioning primarily as a building block or intermediate in medicinal chemistry and materials science. Characterized by a 2-naphthyl ether linked to a para-benzonitrile moiety (C17H11NO, MW 245.27 g/mol), its structure allows for further derivatization through the nitrile group, the ether linkage, or the aromatic rings.

Molecular Formula C17H11NO
Molecular Weight 245.27 g/mol
CAS No. 214268-39-0
Cat. No. B7793414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Naphthyloxy)benzonitrile
CAS214268-39-0
Molecular FormulaC17H11NO
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)C#N
InChIInChI=1S/C17H11NO/c18-12-13-5-8-16(9-6-13)19-17-10-7-14-3-1-2-4-15(14)11-17/h1-11H
InChIKeyNSJUWPAVSSARDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-(2-Naphthyloxy)benzonitrile (CAS 214268-39-0) for Targeted Organic Synthesis and Pharmaceutical Intermediate Research


4-(2-Naphthyloxy)benzonitrile (CAS 214268-39-0) is a specialty organic compound functioning primarily as a building block or intermediate in medicinal chemistry and materials science [1]. Characterized by a 2-naphthyl ether linked to a para-benzonitrile moiety (C17H11NO, MW 245.27 g/mol), its structure allows for further derivatization through the nitrile group, the ether linkage, or the aromatic rings . Its core utility lies not in an isolated biological activity, but as a precursor for generating libraries of more complex molecules, particularly diaminoquinazolines with evaluated antimalarial and antibacterial properties [1].

Procurement Risks: Why Close Analogs of 4-(2-Naphthyloxy)benzonitrile Cannot Guarantee Equivalent Synthetic Utility


Simple substitution with positional isomers like 2-(2-naphthyloxy)benzonitrile or heteroatom analogs is chemically unsound for users requiring the specific synthetic intermediate validated in downstream protocols [1]. The para-cyano group is essential for the stepwise reduction and cyclization pathways leading to bioactive diaminoquinazolines; the ortho isomer would produce a different regioisomeric product with unvalidated and likely divergent biological profiles [1]. Furthermore, structural mimics like the analogous aldehyde or carboxylic acid change the primary reactive handle, nullifying the intended nitrile-specific chemistry (e.g., reduction to benzylamine or hydrolysis to amide) without re-optimizing the entire synthetic sequence .

Differentiation Evidence for 4-(2-Naphthyloxy)benzonitrile vs. Closest Analogs


Synthetic Pathway Validation: Para-Cyano Isomer as a Direct Precursor to Antimalarial Quinazolines

The primary evidence for the specific selection of 4-(2-naphthyloxy)benzonitrile over its closest isomer, 2-(2-naphthyloxy)benzonitrile, is its validated role as a synthetic intermediate. The para-substituted benzonitrile scaffold is the direct precursor in a published synthesis of antimalarial and antibacterial 4-diamino-6-(naphthyloxy)quinazolines [1]. The synthesis starts from 5-chloro-2-nitrobenzonitrile to yield the critical intermediate 2-nitro-5-(naphthyloxy)benzonitrile, which is then reduced to the diaminoquinazoline. The para-cyano derivative is positioned for this specific transformation, unlike its ortho analog, which would lead to an uncharacterized regioisomeric product.

Medicinal Chemistry Antimalarial Synthesis Quinazoline Derivatives

Reactive Handle Selectivity: Nitrile vs. Aldehyde and Acid in Multi-Step Derivative Synthesis

A key point of differentiation from the structurally similar analogs 4-(2-naphthyloxy)benzaldehyde and 4-(2-naphthyloxy)benzoic acid is the nitrile group's distinct reactivity profile. The cyano group offers a different reduction potential and hydrogen-bonding acceptor character compared to an aldehyde or acid. Specifically, the nitrile can be reduced to a primary amine (a key functional group for the quinazoline synthesis) using lithium aluminum hydride or catalytic hydrogenation, a transformation directly implied by the synthetic pathway in [1]. The analogous aldehyde would reduce to a less basic alcohol, and the acid would require a more forcing reductive amination, fundamentally altering the downstream synthesis protocol.

Organic Synthesis Reagent Selection Functional Group Interconversion

Limited Public Comparative Bioactivity Data for 4-(2-Naphthyloxy)benzonitrile

A critical transparency note for procurement decision-makers: a search of major public chemogenomics databases (ChEMBL, BindingDB, PubChem) reveals no quantitative affinity data (Ki, IC50) for 4-(2-Naphthyloxy)benzonitrile against the histamine H3 receptor, COX-2, or other common targets cited for related naphthyloxy derivatives [REFS-4, REFS-5]. The promising H3R Ki values below 100 nM reported in the literature are for elaborate 1-(naphthyloxy)pentyl-azepane and -piperidine derivatives, which are many synthetic steps away from this core building block [1]. There are currently no direct head-to-head biological assays comparing this compound with a close analog. Any claim of target engagement must be supported by data for this precise compound, which is currently absent from the public domain.

Pharmacology Binding Affinity Data Gap Analysis

High-Confidence Application Scenarios for Procuring 4-(2-Naphthyloxy)benzonitrile (CAS 214268-39-0)


Synthesis of 2,4-Diamino-6-(naphthyloxy)quinazoline Libraries for Antimalarial Screening

This is the highest-confidence application. The compound is the direct precursor for generating the documented antimalarial and antibacterial quinazoline core. Procurement is justified only when the research plan explicitly requires this validated synthetic intermediate, as first reported in the folate antagonist literature [1]. Users should verify they require the specific 6-substituted phthalonitrile regioisomer.

Exploratory Histamine H3 Receptor Ligand Discovery (Early-Stage Intermediate)

Procurement for this purpose is speculative and requires full synthetic elaboration. The most potent known H3R ligands are complex secondary amines derived from a naphthyloxy-pentyl-amine scaffold [2]. 4-(2-Naphthyloxy)benzonitrile could theoretically serve as a starting material if the benzonitrile group is leveraged as a masked benzylamine or a point of further diversification, but this represents a significant, unvalidated synthetic investment with no guarantee of activity.

DFT Computational and Material Science Studies of Naphthoxy-phthalonitriles

Recent computational studies on substituted naphthoxy-phthalonitrile derivatives have investigated substituent effects, DFT/TD-DFT calculations, antimicrobial properties, and DNA interactions [3]. As a phthalonitrile-adjacent scaffold, 4-(2-naphthyloxy)benzonitrile can be used as a model compound for studying the electronic effects of a single nitrile group vs. dinitrile systems on spectral and binding properties, offering a differentiated tool for physical organic chemists.

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